3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Anti-Tuberculosis Activity
A study by Panneerselvam et al. (2016) focused on the synthesis of novel scaffold-based 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, demonstrating potent anti-tuberculosis activity, comparable to the standard anti-tuberculosis drug rifampicin. This research indicates the potential of these compounds in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).
Corrosion Inhibition
Jamil et al. (2018) investigated Schiff bases, specifically 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one, as effective corrosion inhibitors for mild steel. This study emphasizes the role of nitrogen content, inhibitor concentration, and molecular weight in enhancing inhibition efficiency, with findings suggesting potential applications in material protection (Jamil, Al-Okbi, Al-Baghdadi, Al-amiery, Kadhim, Gaaz, Kadhum, & Mohamad, 2018).
Antimicrobial and Analgesic Properties
Sahu et al. (2008) synthesized and characterized 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing significant analgesic, anti-inflammatory, and antihelmintic activities. This indicates the therapeutic potential of these compounds in treating various ailments (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008).
Antioxidant Studies
Al-azawi (2016) conducted a study on quinazolin derivatives derived from 3-amino-2-methylquinazolin-4(3H)-one, demonstrating excellent antioxidant properties. These compounds showed remarkable scavenging capacity against DPPH and Nitric oxide, indicating their potential use as antioxidants (Khalida F. Al-azawi, 2016).
Antibacterial Agents
Zeydi, Montazeri, and Fouladi (2017) synthesized new triazoloquinazoline derivatives from 3-amino-2-methylquinazolin-4(3H)-one, showing promising antibacterial activities. This research suggests the potential of these compounds in developing new antibacterial drugs (Zeydi, Montazeri, & Fouladi, 2017).
Antidiabetic Activity
Jangam and Wankhede (2019) synthesized novel compounds using 3-amino-2-methylquinazolin-4(3H)-one, showing significant antidiabetic activity in streptozotocin-induced diabetic rats. This highlights the potential of these compounds in diabetes treatment (Jangam & Wankhede, 2019).
Safety And Hazards
Information on the compound’s toxicity, flammability, and environmental impact would be included here.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information may not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
3-(2-aminoethyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12/h2-5H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBLUWURPUFBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one |
Citations
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